2,6-Dimethoxypyridine

Übersicht

Beschreibung

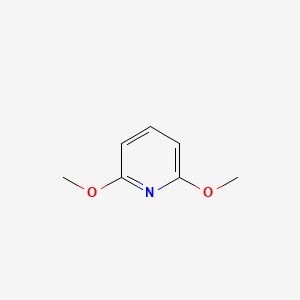

2,6-Dimethoxypyridine is an organic compound with the molecular formula C7H9NO2. It is a derivative of pyridine, where two methoxy groups are attached to the 2nd and 6th positions of the pyridine ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxypyridine typically involves the reaction of 2,6-dibromopyridine with methanol in the presence of a base such as cesium carbonate. The reaction is catalyzed by palladium acetate and a biphosphine ligand. The mixture is heated to 80°C and stirred overnight. After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of diatomaceous earth. The crude product is then purified using flash chromatography to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the production process .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The methoxy groups in 2,6-dimethoxypyridine can undergo nucleophilic displacement under acidic or high-temperature conditions. For example:

-

Chlorination with Phosphorus Oxychloride (POCl₃):

In the presence of POCl₃ and phosphorus pentachloride (PCl₅), this compound undergoes chlorination to form 2,6-dimethyl-4-chloropyridine. This reaction occurs at 105–110°C over 9–11 hours, with POCl₃ acting as both a solvent and chlorinating agent . -

Hydrogenation and Dechlorination:

Subsequent hydrogenation of 2,6-dimethyl-4-chloropyridine using a Pd/C catalyst under 0.1 MPa H₂ pressure at 35–40°C removes chlorine, yielding 2,6-dimethylpyridine (2,6-lutidine) with >99% purity after simple distillation .

Electrophilic Aromatic Substitution

The electron-rich pyridine ring facilitates electrophilic attacks, primarily at the 4-position due to steric and electronic directing effects of the methoxy groups.

Oxidation and Reduction

-

Oxidation of Methoxy Groups:

Strong oxidizing agents like hydrogen peroxide (H₂O₂) convert methoxy groups to hydroxyl groups, forming 2,6-dihydroxypyridine derivatives. This reaction is critical in synthesizing intermediates for dyes and pharmaceuticals . -

Reduction of the Pyridine Ring:

Catalytic hydrogenation (e.g., H₂/Pd) reduces the pyridine ring to piperidine derivatives, though this is less common due to the stability of the aromatic system .

Coordination and Complexation

This compound acts as a ligand in metal coordination chemistry. The methoxy groups enhance electron donation to metal centers, forming complexes with transition metals like Cu(II) and Fe(III). These complexes are studied for catalytic applications in oxidation reactions .

Biological and Pharmacological Reactivity

While not a direct reaction, this compound derivatives exhibit bioactivity:

-

Antihypoxic Activity: 2,6-dimethylpyridine-N-oxide (a derivative) shows significant antihypoxic effects in mice, outperforming reference drugs in hemic and histotoxic hypoxia models .

-

Cytogenetic Modulation: It reduces chromosomal aberrations caused by mutagens like Dioxidine, suggesting antioxidant and membrane-stabilizing properties .

Stability and Hazardous Reactions

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

2,6-Dimethoxypyridine has shown potential as an antimicrobial agent. Its derivatives have been studied for their effectiveness against various bacterial strains. For instance, research indicates that modifications to the methoxy groups can enhance antibacterial activity, making them suitable candidates for developing new antibiotics .

Neuropharmacological Effects

Studies have explored the effects of this compound on cognitive functions and emotional states in animal models. Long-term oral administration of its derivatives has been linked to improvements in cognitive performance and mood stabilization in rats, suggesting potential applications in treating neurodegenerative diseases .

Catalysis

Brønsted Acid Site Probing

this compound is utilized as a probe to evaluate the strength of Brønsted acid sites in zeolites and alumina. The adsorption behavior of this compound correlates with the acidity levels of various materials, providing insights into catalytic processes. The spectral analysis reveals that the vibrational frequencies of the compound change with acidity strength, thus serving as an effective indicator .

Materials Science

Synthesis of Functionalized Polymers

The compound is used in the synthesis of functionalized polymers through polymerization reactions. Its methoxy groups facilitate interactions with other monomers, leading to materials with tailored properties for specific applications, such as drug delivery systems and smart materials .

Case Studies

Wirkmechanismus

The mechanism of action of 2,6-Dimethoxypyridine involves its interaction with molecular targets such as enzymes and receptors. As a Lewis base, it can donate electron pairs to form coordination complexes with metal ions. This property is exploited in catalysis and in the stabilization of reactive intermediates in organic synthesis. Additionally, its methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

- 2,6-Dihydroxypyridine

- 2,6-Dichloropyridine

- 2,4-Dimethoxypyrimidine

- 2,6-Dimethoxypyridine-3-carboxaldehyde

Comparison: this compound is unique due to its dual methoxy groups, which enhance its solubility and reactivity compared to other pyridine derivatives. For instance, 2,6-Dihydroxypyridine has hydroxyl groups instead of methoxy groups, making it more hydrophilic and less reactive in certain substitution reactions. Similarly, 2,6-Dichloropyridine, with chlorine atoms, is more electrophilic and undergoes different types of reactions compared to this compound .

Biologische Aktivität

2,6-Dimethoxypyridine (DMP) is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article delves into the various aspects of its biological activity, including its pharmacological effects, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with two methoxy groups at the 2 and 6 positions. Its molecular formula is C_8H_9NO_2, and it has a molar mass of 167.16 g/mol. The presence of methoxy groups influences its solubility and reactivity, contributing to its biological properties.

Antioxidant Activity

Research indicates that DMP exhibits significant antioxidant properties. In a study assessing the protective effects of DMP against oxidative stress, it was found to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase in rat liver tissues. This suggests that DMP may play a role in mitigating oxidative damage in biological systems .

Neuroprotective Effects

DMP has been investigated for its neuroprotective effects in various models of neurodegeneration. In experiments involving neuronal cell lines exposed to neurotoxic agents, DMP demonstrated the ability to reduce cell death and promote cell survival. This effect is attributed to its capacity to modulate signaling pathways associated with cell survival and apoptosis .

Antimicrobial Activity

The compound has also shown antimicrobial activity against several bacterial strains. A study reported that DMP exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .

Toxicity Studies

Toxicological evaluations of DMP reveal important safety profiles. In acute toxicity studies conducted on rodents, the LD50 values were determined to be relatively high, indicating low acute toxicity. For instance, the LD50 in female rats was found to be approximately 200 mg/kg body weight . Chronic exposure studies are necessary to fully understand the long-term effects of DMP.

Case Study 1: Neuroprotection in Rodent Models

A notable case study involved administering DMP to rodent models subjected to induced oxidative stress. The results indicated that treatment with DMP significantly reduced markers of oxidative damage in brain tissues compared to control groups. Behavioral assessments also showed improved cognitive function in treated animals .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, DMP was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that DMP had a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL for these pathogens, suggesting its potential utility in treating infections caused by resistant strains .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

2,6-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-9-6-4-3-5-7(8-6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTGEEMBZJBBSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871156 | |

| Record name | 2,6-Dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6231-18-1 | |

| Record name | 2,6-Dimethoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6231-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethoxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006231181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While 2,6-Dimethoxypyridine itself doesn't possess a specific biological target like a protein, its derivatives exhibit interesting interactions. For instance, N-(this compound-3-yl)-9-methylcarbazole-3-sulfonamide (IG-105) binds to the colchicine binding site on tubulin. [] This interaction disrupts microtubule assembly, leading to cell cycle arrest in the M-phase, inactivation of the Bcl-2 protein, and ultimately apoptosis through caspase pathways. []

A: this compound has the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol. While the provided abstracts don't offer comprehensive spectroscopic data, they mention the use of 1H NMR and 13C NMR for structural analysis of this compound derivatives. [, ]

A: this compound, when coordinated to tungsten in the complex TpW(NO)(PMe3)(DMP), acts as an electron-rich 2-azadiene. [] This complex readily reacts with various dienophiles, including alkenes and alkynes, to form azabicyclo[2.2.2]octadiene complexes. []

A: this compound acts as a Lewis base and enhances the catalytic activity of zinc halides in carbon dioxide/epoxide coupling reactions. [] It facilitates the production of high-molecular-weight polycarbonates and cyclic carbonates by activating the nucleophile through deprotonation. [, ] This activation is crucial for nucleophilic attack on the radical cation intermediate formed during the reaction. []

A: Yes, Frontier Molecular Orbital (FMO) calculations using the PM3 Hamiltonian within the MOPAC program were employed to study the photochemical reaction of 1-cyanonaphthalene with this compound derivatives. [] These calculations supported the proposed mechanism of a 2π+2π photocycloaddition between the two molecules. []

A: Research indicates that the electron-rich nature of this compound, attributed to its methoxy substituents, plays a crucial role in its reactivity. Replacing the methoxy groups with electron-withdrawing substituents like chlorine can significantly alter its reactivity and interaction with other molecules. [, ]

A: One study mentions that 4,4′-bis(diphenylphosphino)-2,2′,6,6′-tetramethoxy-3,3′-bipyridine, a derivative of this compound, reacts with alcohols, amines, and water, implying sensitivity to these substances. [] Storage under an inert atmosphere in a cool, ventilated area is recommended. [] Another study describes the synthesis of granules containing N-(this compound-3-yl)-9-methylcarbazole-3-sulfonamide, incorporating lactose and beta-cyclodextrin to enhance the dissolution rate. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.